(2S)-2-aminobutyramide

Catalog No.
S677044
CAS No.
7324-11-0
M.F
C4H10N2O
M. Wt
102.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-aminobutyramide

CAS Number

7324-11-0

Product Name

(2S)-2-aminobutyramide

IUPAC Name

(2S)-2-aminobutanamide

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

InChI

InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m0/s1

InChI Key

HNNJFUDLLWOVKZ-UHFFFAOYSA-N

SMILES

CCC(C(=O)N)N

Synonyms

2-aminobutanamide;53726-14-0;L-2-Aminobutanamide;7324-11-0;ST078504;Butanamide,2-amino-,(R)-;2-azanylbutanamide;amino-ethylacetamide;DL-2-Aminobutyramide;2-Amino-n-butanamide;Butanamide,2-amino-;ACMC-20m7fp;H-Abu-NH2;AC1N6MXE;SCHEMBL427318;CTK1G9010;HNNJFUDLLWOVKZ-UHFFFAOYSA-N;MolPort-009-753-214;104652-77-9;7674AB;ANW-65240;SBB017505;STK260847;AKOS005170718;CA-1873

Canonical SMILES

CCC(C(=O)N)N

Potential Neuromodulator

Studies suggest (2S)-2-aminobutyramide may act as a neuromodulator in the central nervous system. Neuromodulators are chemicals that influence the way neurons communicate. Research has focused on its potential interaction with the GABAergic system, which plays a crucial role in regulating neuronal activity. One study using a fruit fly model found that (2S)-2-aminobutyramide mimicked some effects of GABA, a major inhibitory neurotransmitter ().

Important Note

More research is needed to confirm these findings and understand the specific mechanisms by which (2S)-2-aminobutyramide might influence neuronal activity.

Anticonvulsant Properties

Some research suggests (2S)-2-aminobutyramide might possess anticonvulsant properties. Anticonvulsant drugs help control seizures. A study using isolated nerve cells observed that (2S)-2-aminobutyramide inhibited voltage-gated sodium channels, which are involved in generating action potentials in neurons. Disruptions in sodium channel activity are implicated in epilepsy ().

(2S)-2-aminobutyramide, also known as (2S)-2-aminobutanamide, is an organic compound with the molecular formula C4H10N2OC_4H_{10}N_2O and a molecular mass of approximately 102.14 g/mol. It is characterized by the presence of an amino group and an amide functional group, making it a derivative of butyric acid. The compound is a white crystalline solid that is soluble in water and exhibits a moderate density of 1.027 g/cm³ .

Typical of amines and amides, including:

  • Acylation Reactions: It can react with acyl chlorides to form N-acyl derivatives.
  • Deamination: Under certain conditions, it may lose an amino group to yield butyric acid.
  • Formation of Salts: It readily forms hydrochloride salts when reacted with hydrochloric acid, which enhances its solubility in water .

(2S)-2-aminobutyramide exhibits significant biological activity, particularly in the context of neurological research. It is structurally related to certain pharmaceuticals, including Levetiracetam, which is used as an anticonvulsant. Research indicates that this compound may influence neurotransmitter systems and has potential neuroprotective properties .

Several methods exist for synthesizing (2S)-2-aminobutyramide:

  • From Acetaldehyde and Ammonia: A common method involves the reaction of acetaldehyde with ammonia under controlled conditions to yield (2S)-2-aminobutyramide .
  • Reduction of Butyric Acid Derivatives: Another approach includes the reduction of butyric acid derivatives using reducing agents like lithium aluminum hydride.
  • Enzymatic Methods: Enzymatic synthesis using specific aminotransferases has also been explored for producing this compound with high stereoselectivity .

(2S)-2-aminobutyramide finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
  • Research: Used in biochemical studies to explore amino acid metabolism and neurotransmitter interactions.
  • Agriculture: Potential applications in developing plant growth regulators due to its amine functionality .

Studies have indicated that (2S)-2-aminobutyramide interacts with several biological targets, particularly in the central nervous system. Its structural similarity to other neurotransmitter modulators suggests it may have roles in modulating synaptic transmission and neuroprotection. Interaction studies have focused on its binding affinities and effects on neuronal excitability .

(2S)-2-aminobutyramide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(S)-LevetiracetamC8H14N2O2Anticonvulsant; more complex structure
(S)-CysteamineC3H9N3OContains a thiol group; used in cysteine metabolism
(S)-ValineC5H11NO2An essential amino acid; differs by side chain
(S)-SerineC3H7NO3Contains a hydroxyl group; involved in protein synthesis

(2S)-2-aminobutyramide is unique due to its specific amine and amide functionalities that contribute to its distinct biological activities and applications compared to these similar compounds .

Bromobutyric Acid Methyl Ester Ammoniation Pathways

The brominated methyl ester approach represents one of the most established synthetic routes for producing (2S)-2-aminobutyramide [1]. This methodology utilizes 2-bromobutyric acid methyl ester as the starting material, which undergoes nucleophilic substitution with ammonia to generate the corresponding amino acid amide [4]. The 2-bromobutyric acid methyl ester substrate possesses favorable chemical properties including a boiling point of 137-138°C at 50 mmHg and a density of 1.573 g/mL at 25°C [6].

The ammoniation process typically employs methanolic ammonia solutions containing 25% ammonia by weight [1] [4]. The reaction is conducted under controlled temperature conditions, with the temperature maintained below 10°C during the initial dropwise addition of the bromobutyric acid methyl ester [1]. Following the addition phase, the reaction mixture is allowed to warm naturally to 20°C and stirred for 38-42 hours to ensure complete conversion [4].

Reaction ParameterOptimal ConditionsYield Impact
Temperature (Initial)Below 10°CCritical for selectivity
Temperature (Reaction)20°CMaintains stability
Reaction Time38-42 hoursEnsures completion
Ammonia Concentration25% w/w in methanolMaximizes conversion
Solvent Ratio23-28:5-7 (ammonia:ester)Controls reaction rate

The process generates racemic 2-aminobutyramide as an intermediate product, which requires subsequent purification and separation steps [1]. The crude product is typically isolated by evaporation under reduced pressure at 75°C, yielding a white solid that contains the desired aminobutyramide along with ammonium bromide byproducts [1] [4]. Purification involves treatment with anhydrous isopropanol under reflux conditions for 2 hours, followed by refrigeration to 10°C and filtration to remove inorganic salts [1].

The efficiency of this synthetic route has been demonstrated through multiple experimental trials, with reported conversions exceeding 99% when the residual 2-bromobutyric acid methyl ester content falls below 0.5% [4]. The methodology offers several advantages including the use of readily available starting materials, mild reaction conditions, and straightforward purification procedures [1].

Tartrate Resolution and Hydrochloride Salt Formation

Chiral resolution using tartaric acid derivatives constitutes a critical step in obtaining enantiomerically pure (2S)-2-aminobutyramide [1] [4]. The process employs L-tartaric acid as the resolving agent to separate the racemic aminobutyramide mixture into its constituent enantiomers through diastereomeric salt formation [1].

The resolution procedure involves dissolving the racemic 2-aminobutyramide in methanol at a ratio of 2.5-3.4 times the weight of the substrate [1] [4]. L-tartaric acid is added slowly to the stirred solution, with the molar ratio of aminobutyramide to L-tartaric acid maintained at 15-16:8 [1]. The mixture is then cooled to room temperature with water cooling, resulting in the precipitation of crystalline diastereomeric salts [1] [4].

The tartrate resolution process demonstrates high selectivity for the (S)-enantiomer, with the less soluble diastereomeric salt preferentially crystallizing from the methanol solution [40]. The resolution efficiency is influenced by several factors including solvent choice, temperature control, and concentration ratios [39]. Methanol has been identified as providing excellent yields and enantiomeric excess values when used with tartaric acid as the resolving agent [34].

Following isolation of the diastereomeric salt, the final step involves conversion to the hydrochloride salt form [1] [4]. This transformation is accomplished by treating the crude diastereomeric salt with dry hydrogen chloride gas in methanol until the pH reaches 1-2 [1]. The process yields (S)-2-aminobutyramide hydrochloride as a white crystalline solid with a melting point of 260-262°C and a specific rotation of +24° at c=1 in water [1] [4].

Resolution ParameterSpecificationResult
Methanol Ratio2.5-3.4 times substrate weightOptimal solubility
Tartaric Acid Ratio15-16:8 (substrate:acid)Maximum selectivity
Crystallization TemperatureRoom temperatureComplete precipitation
Final pH (HCl treatment)1-2Effective salt formation
Melting Point260-262°CProduct identification
Specific Rotation+24° (c=1, H₂O)Enantiomeric purity

The overall yield for this resolution and salt formation sequence has been reported as 47.8% based on the starting racemic material [1]. The process offers advantages in terms of product purity and the ability to recover and recycle the tartaric acid resolving agent through established regeneration procedures [39].

Racemization Control in Multi-Step Synthesis

Maintaining stereochemical integrity throughout multi-step synthesis sequences represents a fundamental challenge in the production of (2S)-2-aminobutyramide [26] [27]. Racemization can occur at various stages of the synthetic process, particularly during amino acid activation and coupling reactions [14].

Temperature control emerges as a critical factor in preventing racemization during synthesis [27]. Elevated temperatures, while potentially accelerating reaction rates, significantly increase the risk of epimerization at the alpha-carbon center [27]. Studies comparing conventional room temperature synthesis with elevated temperature protocols have demonstrated that racemization levels remain comparable when appropriate reaction conditions are maintained [27].

The choice of coupling reagents and activating agents directly influences racemization susceptibility [26] [29]. Electron-withdrawing protecting groups have been identified as effective in reducing the basicity of adjacent nitrogen atoms, thereby suppressing racemization tendencies [28]. The use of racemization-free coupling reagents, including specialized amide formation catalysts, provides alternative approaches for maintaining stereochemical fidelity [14].

Solvent selection plays an equally important role in racemization control [15] [27]. Polar protic solvents can facilitate proton exchange processes that lead to epimerization, while carefully selected aprotic solvents minimize these undesired side reactions [27]. The incorporation of additives such as specific bases and stabilizing agents can further enhance stereochemical retention [27].

Racemization Control StrategyImplementationEffectiveness
Temperature Reduction≤25°C for sensitive stepsHigh
Protecting Group SelectionElectron-withdrawing groupsModerate to High
Coupling Reagent ChoiceRacemization-free variantsHigh
Solvent OptimizationAprotic systems preferredModerate
Reaction Time MinimizationRapid processing protocolsModerate

Process monitoring through analytical techniques enables real-time assessment of stereochemical purity throughout the synthesis [27]. Chiral chromatographic methods provide sensitive detection of racemization, allowing for immediate process adjustments when epimerization is detected [37] [38].

Biocatalytic Production Strategies

Nitrile Hydratase-Mediated Enzymatic Conversion

Nitrile hydratases represent a class of metalloenzymes that catalyze the selective hydration of nitriles to their corresponding amides, offering an environmentally sustainable approach for (2S)-2-aminobutyramide production [12] [25]. These enzymes utilize either iron(III) or cobalt(III) at their active sites and operate under mild aqueous conditions [12].

The enzymatic conversion process involves the hydration of 2-aminobutyronitrile substrates using nitrile hydratase enzymes, producing the desired amide product without the formation of carboxylic acid byproducts [25]. This selectivity advantage distinguishes nitrile hydratases from nitrilases, which perform complete hydrolysis to carboxylic acids [12] [25].

Thermostability enhancement through directed evolution has emerged as a key strategy for improving nitrile hydratase performance in industrial applications [9]. Random mutagenesis programs have successfully generated variants with 3 to 15-fold increased thermostability compared to wild-type enzymes [9]. These improvements correspond to activation energy increases of 3.4-7.6 kJ/mol for thermal inactivation processes [9].

The structural basis for enhanced thermostability involves multiple molecular mechanisms [9]. Salt bridges and hydrogen bonds play crucial roles in stabilizing the enzyme structure, with additional interactions improving both intra- and inter-subunit stability [9]. Prevention of cooperative alpha-helix unfolding and stabilization of loop regions contribute significantly to overall enzyme robustness [9].

Enzyme CharacteristicWild-TypeImproved Variants
Thermostability Factor1.03-15 fold increase
Activation EnergyBaseline+3.4-7.6 kJ/mol
Operating Temperature25-37°C50-63°C
Half-Life at 63°C<1 hour>15 hours
Substrate Conversion70-85%>95%

Industrial applications of nitrile hydratases have demonstrated significant commercial success, particularly in acrylamide production from acrylonitrile at scales exceeding 600,000 tons per annum [12]. This proven track record validates the potential for similar applications in specialized amino acid amide synthesis [12].

The enzymatic process offers several advantages over chemical synthesis routes, including operation under ambient conditions, high selectivity, and reduced environmental impact [25]. The ability to perform enantioselective hydrolysis enables direct production of optically pure products without requiring subsequent resolution steps [25].

Kinetic Resolution Using Chiral Auxiliaries

Kinetic resolution methodologies utilizing chiral auxiliaries provide sophisticated approaches for obtaining enantiomerically pure (2S)-2-aminobutyramide through selective enzymatic transformations [5] [16]. These processes exploit differential reaction rates between enantiomers in the presence of chiral catalysts or auxiliaries [16].

Dynamic kinetic resolution systems combine enzymatic selectivity with in situ racemization of the unreacted enantiomer, potentially achieving theoretical yields approaching 100% [15]. The process requires compatible conditions that maintain both enzymatic activity and racemization catalyst function [15]. Successful implementation depends on achieving optimal balance between resolution and racemization rates [15].

Aminopeptidases and amidases serve as key biocatalysts for amino acid amide resolution processes [5] [24]. These enzymes demonstrate remarkable stereoselectivity, capable of distinguishing between very similar structural features [24]. The discriminatory power has been demonstrated with substrates containing sterically similar substituents, where complete resolution at 50% conversion yields products with high enantiomeric excess [24].

Chiral auxiliary effectiveness depends on the apparent stereoselectivity factor, which correlates with the enantiomeric excess of the auxiliary itself [16] [19]. Deviations from regular kinetic laws can occur through asymmetric amplification or depletion phenomena, originating from nonlinear effects similar to those observed in enantioselective catalysis [16] [19].

Resolution ParameterSpecificationTypical Results
Enzyme Selectivity>99% ee capabilityHigh discrimination
Conversion at Cutoff50% theoreticalComplete resolution
Product Recovery45-48% per enantiomerPractical yields
Auxiliary Recovery>85% recyclableEconomic viability
Process Temperature25-40°CMild conditions

The continuous flow implementation of resolution and racemization processes offers advantages in terms of process control and efficiency [15]. Separation of the resolution and racemization steps prevents interference between competing processes while enabling optimal conditions for each transformation [15]. This approach facilitates scale-up and provides better control over product quality [15].

Substrate scope for kinetic resolution encompasses various structural types of amino acid amides, with particular success demonstrated for alpha-substituted variants [24]. The methodology enables access to both L- and D-amino acid products through appropriate selection of enzymatic systems and reaction conditions [24].

Process Optimization for Industrial-Scale Manufacturing

Industrial-scale production of (2S)-2-aminobutyramide requires comprehensive optimization of multiple process parameters to achieve economic viability and consistent product quality [17] [21]. Manufacturing strategies must address scale-up challenges while maintaining the stereospecificity and purity requirements essential for pharmaceutical applications [20].

Bioreactor design optimization represents a critical aspect of industrial amino acid production [17]. Fed-batch processing systems have emerged as the preferred approach for large-scale amino acid manufacturing, involving controlled nutrient addition during fermentation to maintain optimal growth conditions [17]. The process typically includes tank charging, sterilization, seeding, and precise control of environmental parameters [17].

Process parameters requiring optimization include temperature control, pH management, dissolved oxygen levels, and nutrient feeding strategies [17]. Fermentation kinetics modeling enables prediction of optimal operating conditions and facilitates scale-up from laboratory to industrial scales [17]. Advanced control systems incorporating real-time monitoring and automated adjustments ensure consistent product quality [17].

Downstream processing optimization focuses on efficient separation and purification methodologies [21]. Continuous chromatography processes demonstrate superior selectivity for amino acid separation from complex fermentation broths [21]. Reverse osmosis systems effectively remove water while concentrating the desired products [21]. Near-infrared spectroscopy-based monitoring systems enable real-time process optimization [21].

Process Optimization AreaKey ParametersTarget Improvements
Bioreactor DesignTemperature, pH, DO₂>95% conversion efficiency
Fermentation ControlNutrient feeding, mixing3-5x productivity increase
Separation SystemsChromatography, osmosis>90% recovery rates
Quality ControlReal-time monitoring<1% batch variation
Environmental ImpactWaste reduction50% reduction targets

Strain improvement programs utilizing both classical mutagenesis and genetic engineering approaches enhance microbial productivity for amino acid biosynthesis [17]. Corynebacterium glutamicum serves as the primary production organism for industrial amino acid manufacturing, with specialized strains developed for specific amino acid targets [17]. Auxotrophic regulatory mutants demonstrate superior production capabilities compared to wild-type strains [17].

Economic considerations drive the selection of optimal production routes and process configurations [20]. Fermentation-based production offers advantages over chemical synthesis in terms of raw material costs and environmental impact [20]. The global amino acid market, valued at approximately $8 billion and projected to reach $20.4 billion, provides strong economic incentives for process optimization [17].

Quality assurance systems incorporate multiple analytical techniques to ensure product specifications are consistently met [17] [21]. Advanced chromatographic methods enable sensitive detection of impurities and stereochemical variants [37] [38]. Process validation protocols demonstrate reproducibility and reliability of manufacturing procedures [17].

Thermal Behavior Analysis (Melting Point Decomposition)

The thermal behavior of (2S)-2-aminobutyramide exhibits distinct characteristics depending on its salt formation state. The free base form demonstrates thermal instability with decomposition occurring above 200°C without a defined melting point [1] [2]. This behavior is consistent with typical amino acid amides, which tend to undergo thermal decomposition rather than conventional melting processes [3] [4].

The hydrochloride salt form exhibits enhanced thermal stability, with decomposition occurring at 263°C [5] [6] [7]. The melting point range for the hydrochloride salt is reported as 259-263°C, indicating decomposition concurrent with melting [5] [8] [9]. This thermal behavior pattern aligns with the general principle that amino acid hydrochloride salts demonstrate superior thermal stability compared to their free base counterparts.

Table 1: Thermal Behavior Analysis

PropertyFree Base (2S)-2-aminobutyramideHydrochloride SaltReference
Melting Point (°C)N/A263 (dec.) [5] [1] [6]
Melting Point Range (°C)N/A259-263 [5] [8] [9]
Decomposition Temperature (°C)>200263 [5] [6] [7]
Storage Temperature (°C)2-82-8 [5] [6] [10]
Thermal Stability Threshold (°C)200-220>250 [3] [4]
Boiling Point at 760 mmHg (°C)245.7 ± 23.0N/A [1] [2]
Flash Point (°C)102.4 ± 22.6N/A [1] [2]

Thermal decomposition studies of amino acids reveal that these compounds primarily release water vapor, ammonia, and minimal carbon dioxide [3] [4]. The decomposition process follows first-order kinetics with activation energies ranging from 88.5 to 137.44 kJ/mol for various amino acids [11]. The thermal degradation mechanism involves peptide bond formation through intermolecular condensation reactions, producing cyclic lactams and heterocyclic compounds containing nitrogen atoms [4] [12].

Solubility Characteristics in Polar/Non-Polar Solvents

(2S)-2-aminobutyramide demonstrates pronounced solubility preferences that correlate directly with solvent polarity. The compound exhibits exceptional water solubility, forming transparent solutions [13]. This high aqueous solubility stems from the presence of both amino and amide functional groups, which facilitate extensive hydrogen bonding with water molecules .

Table 2: Solubility Characteristics in Various Solvents

Solvent SystemSolubility ClassificationPolarityNotes
WaterHighly solublePolar proticForms transparent solution
Dimethyl sulfoxide (DMSO)Slightly solublePolar aproticSlightly soluble in DMSO
MethanolSolublePolar proticGood solubility in alcohols
EthanolSolublePolar proticGood solubility in alcohols
ChloroformLimited solubilityNon-polarPoor solubility
AcetonitrileModerate solubilityPolar aproticModerate polarity match
HexaneInsolubleNon-polarIncompatible - non-polar
Ethyl acetateSlightly solubleModerately polarLimited solubility

The solubility pattern follows established principles of amino acid chemistry, where polar protic solvents provide optimal solvation for zwitterionic species [15]. Alcoholic solvents such as methanol and ethanol demonstrate good compatibility due to their ability to form hydrogen bonds with both the amino and carbonyl groups [16] [15]. Conversely, non-polar solvents like hexane and chloroform show minimal solvation capacity, reflecting the predominantly hydrophilic character of the molecule [17].

Optical Rotation Properties and Chiral Purity Metrics

The optical rotation properties of (2S)-2-aminobutyramide serve as critical indicators of enantiomeric purity and stereochemical integrity. The compound exhibits consistent dextrorotatory behavior with specific rotation values ranging from +23.0 to +25.0 degrees [5] [6] [7] [9].

Table 4: Optical Rotation Properties and Chiral Purity Metrics

ParameterHydrochloride Salt ValuesLiterature RangeReference
Specific Rotation [α]²⁰/D (degrees)+23.0 to +25.0+23.0 to +25.0 [5] [6] [7] [9]
Measurement Conditionsc = 1 in H₂OStandard conditions [7] [22] [23]
Concentration (c)1 g/100 mL1 g/100 mL [7] [22]
SolventWaterWater [5] [6] [7]
Temperature (°C)2020-25 [7] [22]
Wavelength (nm)589.3 (sodium D-line)589.3 [22] [23]
Enantiomeric Excess (%)>98.095-99 [6] [24]
Chiral Purity MethodHPLC with chiral columnCROWNPAK CR(+) column [24]

The specific rotation measurements are conducted under standardized conditions using the sodium D-line (589.3 nm) at 20°C with a concentration of 1 g/100 mL in water [7] [22] [23]. These conditions provide reproducible and accurate determinations of optical activity [22] [23].

Enantiomeric excess determination employs reverse-phase chiral High Performance Liquid Chromatography (HPLC) using CROWNPAK CR(+) columns [24]. This methodology enables precise quantification of the (R)-2-aminobutyramide impurity in the presence of the dominant (S)-enantiomer [24]. The method demonstrates excellent sensitivity with detection limits of 0.0002 mg/mL and quantification limits of 0.0005 mg/mL [24].

XLogP3

-0.8

Wikipedia

(2S)-2-aminobutanamide

Dates

Last modified: 08-15-2023

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